(2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one
Description
(2Z,5E)-5-((E)-3-(Furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one is a thiazolidinone derivative characterized by a fused heterocyclic core (thiazolidin-4-one) with a phenylimino group at position 2 and an allylidene substituent derived from furan at position 3. The stereochemistry (Z and E configurations at C2 and C5, respectively) is critical for its molecular geometry and biological interactions .
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-15-14(10-4-8-13-9-5-11-20-13)21-16(18-15)17-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b8-4+,14-10+ |
InChI Key |
CYBHHBKAWPDSQN-QXAPVUDZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product. The specific reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Electrophilic and Nucleophilic Reactions
The compound exhibits dual reactivity:
-
Electrophilic Sites : The imine (C=N) and α,β-unsaturated ketone systems.
-
Nucleophilic Sites : The furan oxygen and sulfur in the thiazolidinone ring.
Key Reactions:
-
[4+2] Cycloaddition
-
Nucleophilic Additions
Table 2: Reaction Outcomes with Nucleophiles
| Nucleophile | Product | Conditions | Source |
|---|---|---|---|
| Hydrazine hydrate | 5-Hydrazono-thiazolidinone derivative | Ethanol, reflux | |
| Allylamine | N-Allyl-imino-thiazolidinone | DCM, rt, 12 h |
Redox Reactions
-
Oxidation : The furan ring is susceptible to oxidation, forming γ-lactone derivatives under strong oxidizing agents (e.g., KMnO₄) .
-
Reduction : The imine bond (C=N) is reduced to an amine using NaBH₄ or H₂/Pd-C, yielding saturated thiazolidinone analogs .
Table 3: Redox Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | 5-Oxo-thiazolidinone derivative | 55 | |
| Reduction | NaBH₄, methanol, rt | 2-Phenylamino-thiazolidin-4-one | 82 |
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals (e.g., Ni(II), Ru(II)), forming complexes with enhanced biological activity .
-
Example : Reaction with NiCl₂·6H₂O in ethanol yields a square-planar complex, confirmed by X-ray crystallography .
Functionalization at C5
The allylidene group at C5 participates in:
-
Azo Coupling : Forms hydrazono derivatives with diazonium salts .
-
Michael Additions : Reacts with enolates or Grignard reagents to extend conjugation .
Table 4: C5 Functionalization Results
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Azo coupling | Benzenediazonium chloride, NaOH | 5-(Phenylhydrazono)-thiazolidinone | 70 | |
| Michael addition | Ethyl acetoacetate, K₂CO₃ | 5-(β-Ketoester)-thiazolidinone | 65 |
Thermal and Photochemical Behavior
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidine derivatives, including (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one, exhibit significant antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders .
Table 1: Antioxidant Activity Comparison
| Compound | EC50 Value (mg/mL) | Activity Level |
|---|---|---|
| 7e | 0.122 ± 0.003 | High |
| 7a | 0.9647 ± 0.0108 | Moderate |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that certain derivatives possess enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
There is growing evidence supporting the anticancer activity of thiazolidine derivatives. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For example, compounds derived from the thiazolidine scaffold have been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant potential of thiazolidine derivatives, the compound exhibited superior activity compared to phenazone, a common reference drug. The research utilized various assays including DPPH and ABTS radical scavenging tests to quantify antioxidant capacity .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one significantly reduced inflammatory markers in vitro. The compound's efficacy was attributed to its ability to modulate cytokine production and inhibit pro-inflammatory pathways .
Mechanism of Action
The mechanism of action of (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but differ in substituents, which modulate their chemical reactivity, electronic properties, and biological efficacy. Below is a detailed comparison:
Structural Modifications and Substituent Effects
Aromatic Substituents
- (2Z,5E)-5-((E)-3-(Furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one: Features a furan-derived allylidene group, contributing to π-conjugation and charge transfer properties. The phenylimino group enhances electrophilicity .
- (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: Contains a dimethylamino-benzylidene group and methylphenyl substituents, which improve solubility and alter binding affinity compared to the furan-based analog .
- (E)-5-(2-Chlorobenzyl)-2-(phenylimino)thiazolidin-4-one: Substitution with a chlorine atom at the benzyl position increases lipophilicity and enhances antimicrobial activity .
Heteroatom Variations
- (Z)-5-((E)-3-(Furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one : Replaces the imine oxygen with a thioxo group, increasing sulfur-mediated interactions with enzymes like thioredoxin reductase, relevant to anticancer mechanisms .
- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Incorporates a hydroxyl group and thioxo moiety, enabling hydrogen bonding and redox activity, respectively .
Electronic and Spectroscopic Properties
- Conjugation Effects : The furan-allylidene group in the target compound extends π-conjugation, as evidenced by UV-Vis spectroscopy (λmax ~350 nm), compared to benzylidene analogs (λmax ~320–340 nm) .
- DFT Calculations: The B3LYP/6-31G(d,p) method reveals a planar thiazolidinone ring with asymmetric electron distribution, enhancing charge transfer capabilities. Nitro-substituted analogs (e.g., MNTZ) show higher dipole moments (5.2 D vs. 4.6 D for the target compound), influencing solubility .
Unique Features of the Target Compound
The furan-allylidene group distinguishes it from benzylidene or nitro-substituted analogs by:
Enhanced Aromatic Interactions : The furan oxygen participates in hydrogen bonding with biological targets, improving binding specificity .
Electron-Donating Effects : Stabilizes the imine bond, reducing susceptibility to hydrolysis compared to electron-withdrawing substituents (e.g., nitro groups) .
Biological Activity
The compound (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
1. Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are a significant class of heterocyclic compounds in medicinal chemistry due to their ability to exhibit various biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
- Antidiabetic
These compounds serve as promising scaffolds for drug development, particularly through structural modifications that enhance their efficacy and selectivity against specific biological targets .
2. Structure and Properties
The structure of (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one includes a thiazolidine core with substituents that contribute to its biological activity. The presence of the furan ring and phenylimino group is particularly noteworthy, as these moieties can influence the compound's interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 270.31 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
3.1 Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties. Specifically, compounds structurally similar to (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one have shown effectiveness against various cancer cell lines. For instance, derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells through inhibition of key signaling pathways .
Case Study: Anticancer Efficacy
A study evaluating several thiazolidinone derivatives reported that certain compounds led to a reduction in cell viability in HT29 adenocarcinoma cells by over 70% at concentrations as low as 10 µM. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .
3.2 Antimicrobial Activity
Thiazolidin-4-one compounds have also been investigated for their antimicrobial properties. (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 26 | 12.5 |
| Escherichia coli | 24 | 10 |
| Pseudomonas aeruginosa | 22 | 15 |
These results indicate that the compound exhibits significant antimicrobial activity comparable to standard antibiotics like Ampicillin and Ceftizoxime .
3.3 Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a high percentage of inhibition, suggesting that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .
4. Conclusion
The compound (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one presents a compelling case for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. The structural features contribute significantly to its bioactivity, making it an attractive candidate for drug development.
Q & A
Q. Basic Characterization
- FT-IR : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- NMR : NMR shows phenylimino protons as singlets (δ 7.2–7.8 ppm), while NMR confirms thiazolidinone C=O at ~170 ppm .
- UV-Vis : π→π* transitions in the 250–400 nm range correlate with conjugation in the allylidene-furan system .
How to resolve experimental vs. computational data discrepancies?
Q. Advanced Data Reconciliation
- Solvent Effects : Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis spectra .
- Vibrational Scaling : Adjust computed IR frequencies using empirical scaling factors (e.g., 0.961 for B3LYP) to match experimental peaks .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing NMR splitting patterns .
What in vitro methods assess antimicrobial activity?
Q. Advanced Biological Testing
- Agar Diffusion : Measure inhibition zones against S. aureus and E. coli at 100 µg/mL .
- MIC Determination : Use microdilution assays (0.5–128 µg/mL) in Mueller-Hinton broth; IC₅₀ values <50 µg/mL suggest potency .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours to differentiate static vs. cidal activity .
What green chemistry approaches optimize synthesis?
Q. Advanced Solvent-Free Methods
- Catalyst Use : β-Cyclodextrin-SO₃H (5 mol%) under solvent-free reflux achieves >98% yield via enhanced transition-state stabilization .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes with 80% yield .
- Recyclability : Reuse catalysts ≥3 times without significant activity loss .
How do substituents influence bioactivity?
Q. Advanced Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., nitro on phenylimino): Enhance antibacterial activity via increased electrophilicity .
- Furan vs. Thiophene : Furan derivatives show 2–3× higher antifungal activity due to improved membrane permeability .
- Allylidene Geometry : E-isomers exhibit stronger enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) vs. Z-isomers .
What experimental designs study enzyme inhibition mechanisms?
Q. Advanced Mechanistic Studies
- Enzyme Assays : Use purified bacterial dihydrofolate reductase (DHFR) to measure inhibition kinetics (Km and Vmax changes) .
- Docking Simulations : Autodock Vina predicts binding poses in DHFR active sites; validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd < 10 µM indicates strong inhibition) .
What challenges arise in crystallization?
Q. Advanced Crystallography
- Solubility Issues : Use mixed solvents (e.g., DMF/water) for slow evaporation to grow single crystals .
- Polymorphism : Screen 10+ solvent systems to isolate the most stable polymorph .
- Hirshfeld Surface Analysis : Resolve π-π stacking (60% contribution) and H-bonding (25%) in crystal packing .
Which docking protocols validate target interactions?
Q. Advanced Computational Validation
- Software : Schrödinger Suite (Glide) or AutoDock Vina with Lamarckian GA parameters .
- Validation Metrics : RMSD <2 Å between docked and X-ray ligand poses ensures reliability .
- Free Energy Calculations : MM/GBSA predicts ΔGbinding; values <−8 kcal/mol correlate with experimental IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
